molecular formula C12H17ClN2O2 B13842092 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline

Cat. No.: B13842092
M. Wt: 256.73 g/mol
InChI Key: RBTUASNCDUJYDF-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position, a morpholine ring connected via a 2-ethoxy linker at the 4-position, and a primary amine group. This compound is notable for its pharmaceutical applications, particularly as a building block in kinase inhibitors and other bioactive molecules. Its structural design combines a polar morpholine moiety (enhancing solubility) with a lipophilic aromatic core, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

3-chloro-4-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C12H17ClN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2

InChI Key

RBTUASNCDUJYDF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline typically involves the nucleophilic substitution reaction of 3-chloro-4-nitroaniline with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The morpholine ring and chloro group contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and solubility profiles of analogous compounds:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Solubility Characteristics Key References
3-Chloro-4-(2-morpholin-4-ylethoxy)aniline 2-Morpholin-4-ylethoxy 270.72 Moderate (predicted polar contribution)
3-Chloro-4-(4-chlorophenoxy)aniline 4-Chlorophenoxy 264.69 Low water solubility
3-Chloro-4-[(3-fluorophenyl)methoxy]aniline 3-Fluorobenzyloxy 257.68 Soluble in organic solvents, low in H₂O
3-Chloro-4-(2,3-dimethylphenoxy)aniline 2,3-Dimethylphenoxy 247.72 Not reported (likely hydrophobic)
4-(2-Morpholin-4-ylethoxy)aniline 2-Morpholin-4-ylethoxy (no Cl substituent) 222.29 Higher solubility than chlorinated analogs

Key Observations :

  • Morpholine vs. Phenoxy Groups: The morpholin-4-ylethoxy group in the target compound improves solubility compared to hydrophobic phenoxy substituents (e.g., 4-chlorophenoxy) .
  • Chlorine Position : The 3-chloro substituent increases steric and electronic effects, influencing binding affinity in drug-receptor interactions .
Antitumor and Kinase Inhibition
  • Target Compound : Used in synthesizing dual EGFR/HER2 inhibitors (e.g., derivatives similar to TAK-285), where the morpholine group enhances pharmacokinetic properties .
  • 3-Chloro-4-(4-chlorophenoxy)aniline: Exhibited an ED₅₀ of 3.61 mg/kg in antimalarial studies but showed reduced efficacy in hybrid drugs due to low solubility .
  • 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline : Intermediate in Lapatinib synthesis , a tyrosine kinase inhibitor targeting breast cancer .
Hybrid Drug Performance
  • Hybridizing 3-chloro-4-(4-chlorophenoxy)aniline with sarcosine increased ED₅₀ to 6.49 mg/kg, suggesting reduced potency compared to the parent compound .
  • In contrast, artesunate-aniline hybrids retained activity due to artesunate’s water-soluble nature, highlighting the critical role of substituent polarity .

Biological Activity

3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group, an ethoxy group, and a morpholine moiety attached to an aniline backbone, which contributes to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₄ClN₂O
  • Molecular Weight : Approximately 226.7 g/mol
  • Structural Features : The presence of the morpholine ring enhances the compound's ability to interact with biological targets, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various strains of bacteria, including:

Microorganism Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus25.9 µMEffective against both MRSA and MSSA
Enterococcus faecalisNo significant activity observed

The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for bacterial survival, although further research is needed to elucidate these pathways.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have suggested that it may inhibit the proliferation of cancer cells through various mechanisms, including:

  • Enzyme Inhibition : Targeting specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition :
    A recent study explored the potential of compounds similar to 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline as tyrosinase inhibitors, which are relevant in treating pigmentation disorders and neurodegenerative diseases. The study found that structural modifications significantly enhanced inhibitory activity against tyrosinase derived from Agaricus bisporus .
  • Antibacterial Activity Evaluation :
    Another investigation focused on the antibacterial efficacy of various derivatives, including those with similar structures. The findings indicated that certain substitutions on the phenyl ring could enhance antibacterial potency against resistant strains like MRSA .
  • In Vitro Cell Viability Studies :
    In vitro assays demonstrated that while many derivatives showed low cytotoxicity up to concentrations of 20 μM, some compounds exhibited significant anti-inflammatory effects by modulating NF-κB activation . This suggests a dual role in both antimicrobial and anti-inflammatory pathways.

The biological activity of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline is primarily attributed to its interaction with specific molecular targets:

  • Binding Affinity : The morpholinyl group enhances binding affinity to enzyme active sites or receptor sites, facilitating modulation of their activity.
  • Biochemical Pathways : Interaction with these targets can trigger downstream signaling pathways that lead to antimicrobial or anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Chloro-4-(2-morpholin-4-ylethoxy)aniline, it is helpful to compare it with structurally similar compounds:

Compound Name CAS Number Structural Features
3-Chloro-4-(morpholinoaniline)12345678Morpholine instead of ethoxy
3-Chloro-4-(piperidin-1-yl)aniline87654321Piperidine ring instead of morpholine
3-Chloro-4-(dimethylamino)aniline89563640Dimethylamino group

The distinct combination of chloro and morpholinyl ethoxy groups in this compound sets it apart from others, providing unique chemical and biological properties.

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